

Pharmacological Profile of PF-07059013: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-07059013

Cat. No.: B12408619

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Executive Summary

PF-07059013 is a novel, orally bioavailable, non-covalent modulator of hemoglobin S (HbS) that has demonstrated significant potential as a therapeutic agent for sickle cell disease (SCD). By binding to hemoglobin and stabilizing its oxygenated (R-state) conformation, **PF-07059013** increases oxygen affinity, thereby delaying HbS polymerization and the subsequent sickling of red blood cells. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of **PF-07059013**, including its mechanism of action, binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to support further research and development of this promising clinical candidate.

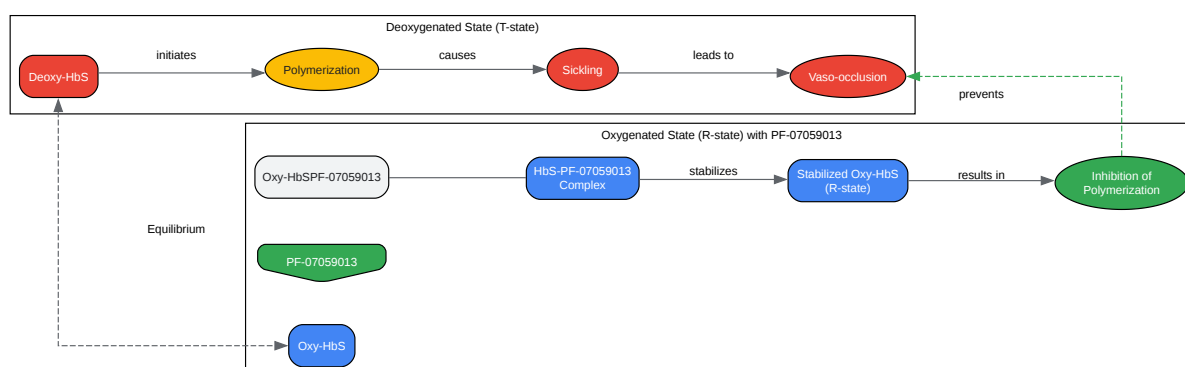
Introduction to Sickle Cell Disease and the Therapeutic Rationale for PF-07059013

Sickle cell disease is a monogenic disorder caused by a single point mutation in the β -globin gene, leading to the production of abnormal hemoglobin S (HbS).^{[1][2]} Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape.^{[1][2]} These sickled cells are rigid and sticky, leading to vaso-occlusion, chronic hemolytic anemia, and severe pain crises, which are hallmarks of the disease.^{[1][2]}

The primary therapeutic strategy for SCD is to inhibit the polymerization of deoxy-HbS. **PF-07059013** is a small molecule designed to allosterically modulate hemoglobin, stabilizing its high-oxygen-affinity R-state. This stabilization reduces the concentration of deoxy-HbS available for polymerization, thus mitigating the primary pathological event in SCD.

Mechanism of Action

PF-07059013 acts as a non-covalent modulator of hemoglobin.[1] Its mechanism of action involves binding to a specific site on the hemoglobin tetramer, which induces a conformational change that favors the oxygenated R-state. This allosteric modulation increases the oxygen affinity of hemoglobin, as evidenced by a leftward shift in the oxygen-hemoglobin dissociation curve. By increasing oxygen affinity, **PF-07059013** effectively reduces the amount of deoxygenated HbS, the substrate for polymerization, thereby inhibiting red blood cell sickling.



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Mechanism of Action of **PF-07059013**

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **PF-07059013**.

Table 1: In Vitro Binding and Activity

Parameter	Value	Species	Assay	Reference(s)
Binding Affinity (K _i)	0.6 nM	Human	Not Specified	[1]
Binding Stoichiometry	2 molecules of PF-07059013 per hemoglobin tetramer	Human	Not Specified	[3]

Table 2: In Vivo Efficacy in Townes SCD Mouse Model

Parameter	Treatment	Duration	Result	Reference(s)
RBC Sickling	200 mg/kg, twice daily	15 days	37.8% ($\pm 9.0\%$) reduction vs. vehicle	[3]
Hemoglobin Oxygen Affinity (p50)	200 mg/kg, twice daily	15 days	53.7% ($\pm 21.2\%$) decrease vs. vehicle	[3]
Hemoglobin	200 mg/kg, twice daily	15 days	42.4% ($\pm 4.2\%$) increase vs. vehicle	[3]
Hematocrit	200 mg/kg, twice daily	15 days	30.9% ($\pm 0.7\%$) increase vs. vehicle	[3]
Red Blood Cells	200 mg/kg, twice daily	15 days	39.2% ($\pm 9.3\%$) increase vs. vehicle	[3]
Reticulocytes	200 mg/kg, twice daily	15 days	54.7% ($\pm 2.4\%$) decrease vs. vehicle	[3]

Table 3: Preclinical Pharmacokinetic Parameters

Parameter	Value	Species	Notes	Reference(s)
Pharmacokinetics	Nonlinear	Mouse	Positive cooperative binding to hemoglobin	[2]
Blood Concentration	2-4 mM (at 30 min post-dose)	Mouse	200 mg/kg, twice daily	[3]
Hill Coefficient (γ)	1.6 (estimated)	Mouse	Pharmacometric modeling	[2]
Binding Constant (KH)	1450 μ M (estimated)	Mouse	Pharmacometric modeling	[2]

Note: Specific Cmax, Tmax, and half-life values from preclinical studies are not publicly available at the time of this report.

Experimental Protocols

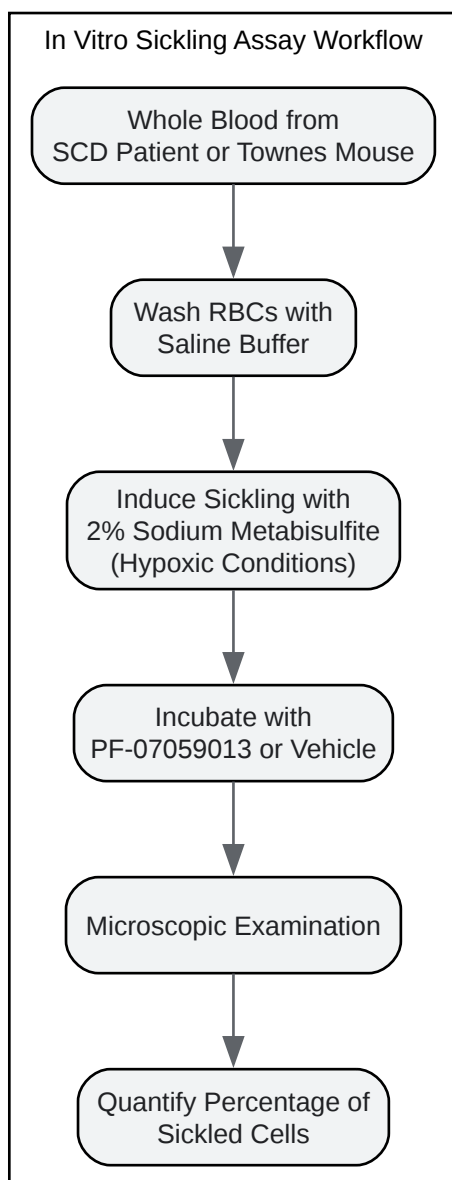
Detailed, step-by-step protocols for the key experiments cited are proprietary and not fully available in the public domain. However, the general methodologies are described below.

Hemoglobin Binding Affinity Assay

The binding affinity of **PF-07059013** to hemoglobin was likely determined using biophysical techniques such as affinity selection mass spectrometry, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). These methods measure the direct interaction between the compound and the protein to determine the dissociation constant (Kd) or inhibition constant (Ki).

In Vitro Sickling Assay

The antisickling activity of **PF-07059013** is assessed by inducing sickling of red blood cells from SCD patients or Townes mice in vitro. A common method involves the use of a deoxygenating agent, such as sodium metabisulfite, to create hypoxic conditions.

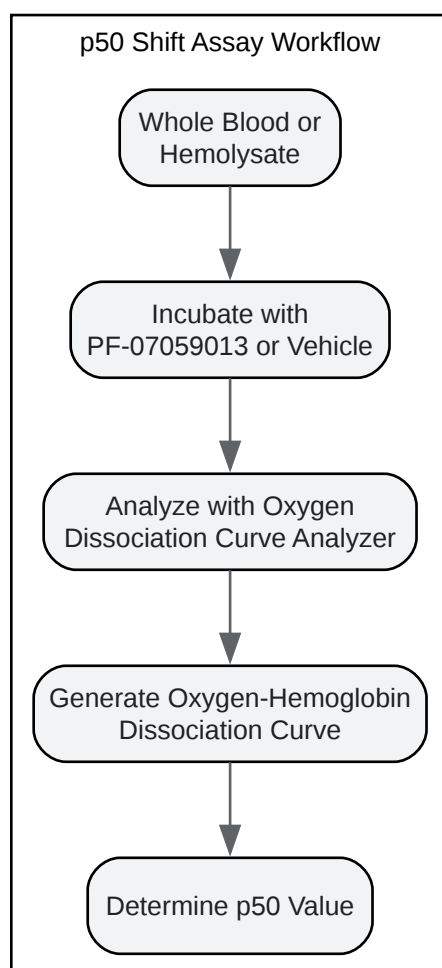


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In Vitro Sickling Assay Workflow

Hemoglobin Oxygen Affinity (p50) Assay

The effect of **PF-07059013** on hemoglobin's oxygen affinity is determined by measuring the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is typically done using an oxygen dissociation curve (ODC) analyzer.



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p50 Shift Assay Workflow

Binding Site and Structural Insights

Crystallographic studies of a precursor compound to **PF-07059013** revealed that it binds at the interface of the two α -subunits of hemoglobin.[1] It is suggested that **PF-07059013** likely binds in a similar manner. This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG). The binding of two molecules of **PF-07059013** per hemoglobin tetramer stabilizes the R-state conformation. While a definitive list of interacting amino acid residues for **PF-07059013** is not publicly available, potential hydrogen bonding interactions with residues such as Asn78 and Arg141 in this region have been suggested for its analogs.[1]

Preclinical In Vivo Studies

The in vivo efficacy of **PF-07059013** was evaluated in the Townes mouse model of sickle cell disease, a well-established model that recapitulates many of the key features of human SCD. Oral administration of **PF-07059013** at 200 mg/kg twice daily for 15 days resulted in significant improvements in multiple hematological parameters, as detailed in Table 2.[3] These findings demonstrate the potent antisickling and disease-modifying effects of **PF-07059013** in a relevant animal model.

Pharmacokinetics and Metabolism

Preclinical studies in mice have shown that **PF-07059013** exhibits nonlinear pharmacokinetics, which is attributed to its positive cooperative binding to the high-capacity target, hemoglobin.[2] This results in a concentration-dependent unbound fraction of the drug in the blood. Following oral administration, **PF-07059013** achieves high and sustained concentrations in the blood.[3] Metabolism studies in human hepatocytes indicated that **PF-07059013** undergoes phase 1 oxidative metabolism and forms glucuronide metabolites.

Conclusion

PF-07059013 is a promising, non-covalent, allosteric modulator of hemoglobin S with a well-defined mechanism of action. Its ability to stabilize the oxygenated state of hemoglobin leads to a potent antisickling effect, as demonstrated in both in vitro and in vivo preclinical models. The quantitative data presented in this guide highlight its nanomolar binding affinity and significant efficacy in improving key hematological parameters associated with sickle cell disease. While further clinical investigation is ongoing, the pharmacological profile of **PF-07059013** supports its continued development as a potential disease-modifying therapy for patients with sickle cell disease.

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- To cite this document: BenchChem. [Pharmacological Profile of PF-07059013: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12408619#pharmacological-profile-of-pf-07059013>]

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